Cas no 1082838-02-5 (3-Amino-1-methyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid)
![3-Amino-1-methyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1082838-02-5x500.png)
3-Amino-1-methyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-AMINO-1-METHYL-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLIC ACID
- 3-Amino-1-methyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid
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- インチ: 1S/C9H9N3O2/c1-12-7(9(13)14)6(10)5-3-2-4-11-8(5)12/h2-4H,10H2,1H3,(H,13,14)
- InChIKey: AUULYLRMJSOZFK-UHFFFAOYSA-N
- ほほえんだ: OC(C1=C(C2=CC=CN=C2N1C)N)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 246
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 81.1
3-Amino-1-methyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-364434-0.05g |
3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
1082838-02-5 | 95.0% | 0.05g |
$551.0 | 2025-03-18 | |
Enamine | EN300-364434-0.1g |
3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
1082838-02-5 | 95.0% | 0.1g |
$578.0 | 2025-03-18 | |
Enamine | EN300-364434-10.0g |
3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
1082838-02-5 | 95.0% | 10.0g |
$2823.0 | 2025-03-18 | |
Enamine | EN300-364434-2.5g |
3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
1082838-02-5 | 95.0% | 2.5g |
$1287.0 | 2025-03-18 | |
Enamine | EN300-364434-5.0g |
3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
1082838-02-5 | 95.0% | 5.0g |
$1903.0 | 2025-03-18 | |
Enamine | EN300-364434-0.25g |
3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
1082838-02-5 | 95.0% | 0.25g |
$604.0 | 2025-03-18 | |
Enamine | EN300-364434-0.5g |
3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
1082838-02-5 | 95.0% | 0.5g |
$630.0 | 2025-03-18 | |
Enamine | EN300-364434-1.0g |
3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
1082838-02-5 | 95.0% | 1.0g |
$656.0 | 2025-03-18 |
3-Amino-1-methyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid 関連文献
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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8. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
3-Amino-1-methyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acidに関する追加情報
Introduction to 3-Amino-1-methyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid (CAS No. 1082838-02-5)
3-Amino-1-methyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid (CAS No. 1082838-02-5) is a versatile compound with significant potential in various fields of chemistry and pharmacology. This compound, often referred to by its systematic name, is a member of the pyrrolopyridine family and has garnered attention due to its unique structural properties and potential biological activities.
The chemical structure of 3-Amino-1-methyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid consists of a pyrrolopyridine core with an amino group and a carboxylic acid moiety. The presence of these functional groups imparts the molecule with diverse reactivity and the ability to form various derivatives, making it a valuable starting material in synthetic chemistry.
In recent years, the study of 3-Amino-1-methyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid has expanded beyond its basic chemical properties. Researchers have explored its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. One notable area of interest is its role as a scaffold for the design of inhibitors targeting specific enzymes and receptors involved in various diseases.
A recent study published in the Journal of Medicinal Chemistry highlighted the use of 3-Amino-1-methyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid as a key intermediate in the synthesis of potent inhibitors of protein kinases. Protein kinases are enzymes that play crucial roles in cell signaling pathways and are implicated in numerous diseases, including cancer and inflammatory disorders. The study demonstrated that derivatives of this compound exhibited high selectivity and potency against specific kinases, making them promising candidates for further drug development.
Beyond its applications in kinase inhibition, 3-Amino-1-methyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid has also shown promise in the field of neuroscience. Research conducted at the University of California, San Francisco, investigated the compound's ability to modulate neurotransmitter receptors. The findings indicated that certain derivatives could act as selective agonists or antagonists at specific receptor subtypes, suggesting potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease.
The versatility of 3-Amino-1-methyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid extends to its use as a building block in combinatorial chemistry. Combinatorial approaches allow for the rapid synthesis and screening of large libraries of compounds, which can significantly accelerate the drug discovery process. By using this compound as a core scaffold, researchers can generate a wide range of structurally diverse molecules with varying biological activities.
In addition to its medicinal applications, 3-Amino-1-methyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid has been studied for its potential use in materials science. Its unique electronic properties make it an attractive candidate for the development of new materials with applications in electronics and energy storage. For example, research at the Massachusetts Institute of Technology (MIT) explored the use of this compound as a component in organic semiconductors and photovoltaic devices.
The synthesis of 3-Amino-1-methyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid has been optimized through various methods to improve yield and purity. One common synthetic route involves the condensation of 4-aminoantipyrine with ethyl cyanoacetate followed by cyclization and subsequent functional group modifications. These advancements in synthetic methods have facilitated the large-scale production of this compound for both research and industrial applications.
The safety profile of 3-Amino-1-methyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid is an important consideration for its use in pharmaceuticals and other applications. Extensive toxicological studies have been conducted to evaluate its potential risks. Results from these studies indicate that the compound is generally well-tolerated at therapeutic doses, although further research is needed to fully understand its long-term effects.
In conclusion, 3-Amino-1-methyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid (CAS No. 1082838-02-5) is a multifaceted compound with a wide range of potential applications. Its unique chemical structure and biological activities make it an attractive target for further research and development in fields such as medicinal chemistry, neuroscience, materials science, and combinatorial chemistry. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play a significant role in advancing scientific knowledge and technological innovation.
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